1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d54 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) is a synthetic anionic phospholipid. It is predominantly found in the membranes of gram-positive bacteria and is often used in research to mimic bacterial membranes . This compound is characterized by its two myristoyl chains and a glycerol backbone, making it a useful model for studying membrane dynamics and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) is synthesized through a multi-step process involving the esterification of glycerol with myristic acid, followed by phosphorylation and subsequent deprotection steps . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and phosphorylation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can target the phosphate group, potentially altering the compound’s charge and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure specific reaction pathways .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lipid peroxides, while reduction may yield dephosphorylated derivatives .
Scientific Research Applications
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid oxidation and reduction reactions.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for studying membrane dynamics and drug delivery.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting bacterial infections.
Industry: Utilized in the formulation of various cosmetic and pharmaceutical products to enhance stability and delivery of active ingredients .
Mechanism of Action
The mechanism of action of 1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The compound interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signal transduction and membrane fusion . Its anionic nature allows it to form electrostatic interactions with positively charged molecules, further modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) sodium salt: Similar in structure but with palmitic acid chains instead of myristic acid.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Contains an ethanolamine group instead of a glycerol group.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Features a choline group, making it a zwitterionic phospholipid.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol)-d54 (sodium) is unique due to its specific combination of myristic acid chains and glycerol backbone, which provides distinct biophysical properties. Its anionic nature and ability to mimic bacterial membranes make it particularly valuable in research focused on bacterial interactions and membrane dynamics .
Properties
Molecular Formula |
C34H66NaO10P |
---|---|
Molecular Weight |
743.2 g/mol |
IUPAC Name |
sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31?,32-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2; |
InChI Key |
QLNOOKSBAYIHQI-VYJREEEBSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.